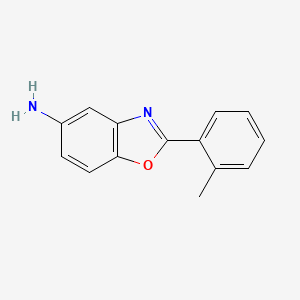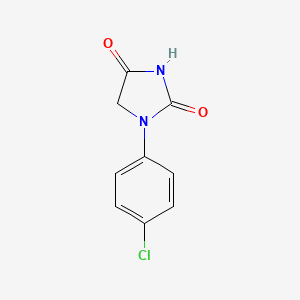
5-Isobutylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutylbarbituric acid is a derivative of barbituric acid, characterized by the substitution of hydrogen atoms at position 5 with an isobutyl group. The molecular formula of this compound is C8H12N2O3, and it has a molecular weight of 184.1925 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylbarbituric acid typically involves the reaction of barbituric acid with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the isobutyl group replaces one of the hydrogen atoms at position 5 of the barbituric acid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Isobutylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isobutyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isobutylbarbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those with sedative and hypnotic properties.
Mechanism of Action
The mechanism of action of 5-Isobutylbarbituric acid involves its interaction with the central nervous system. The compound acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Butalbital: 5-Allyl-5-isobutylbarbituric acid, used as a sedative and muscle relaxant.
Phenobarbital: A barbiturate with anticonvulsant properties.
Secobarbital: A barbiturate used for its sedative and hypnotic effects.
Uniqueness
5-Isobutylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike other barbiturates, it has a unique balance of sedative and hypnotic effects, making it valuable in both research and therapeutic applications .
Properties
CAS No. |
42846-91-3 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
CZERPPISCPPWRA-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NC(=O)NC1=O |
Canonical SMILES |
CC(C)CC1C(=O)NC(=O)NC1=O |
| 42846-91-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)



![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)

![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)






